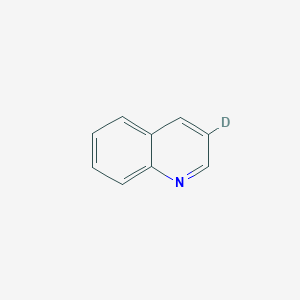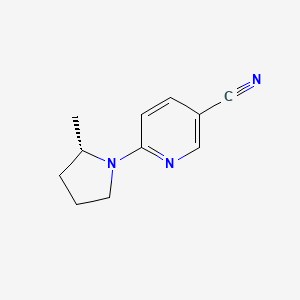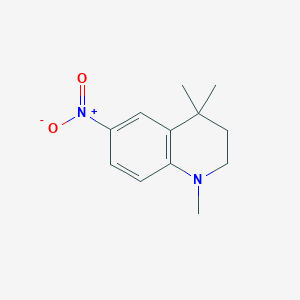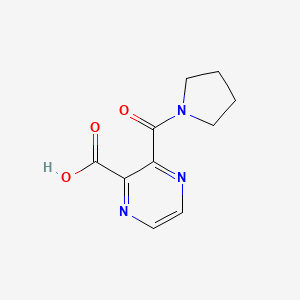
3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a pyrrolidine-1-carbonyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrazine ring with pyrrolidine-1-carbonyl chloride under suitable conditions.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring.
科学研究应用
3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are widely studied for their medicinal properties.
Pyrazine Derivatives: These compounds are known for their diverse biological activities and applications in drug discovery.
Uniqueness
3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid is unique due to the specific combination of the pyrrolidine-1-carbonyl group and the carboxylic acid group on the pyrazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
3-(pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-9(13-5-1-2-6-13)7-8(10(15)16)12-4-3-11-7/h3-4H,1-2,5-6H2,(H,15,16) |
InChI 键 |
QVIWGLYNMBWZHN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=NC=CN=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


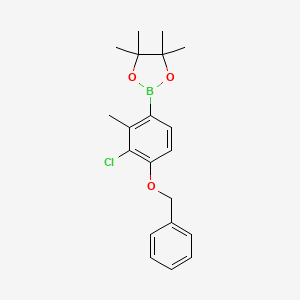


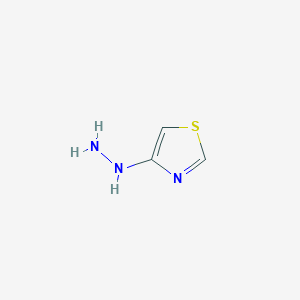
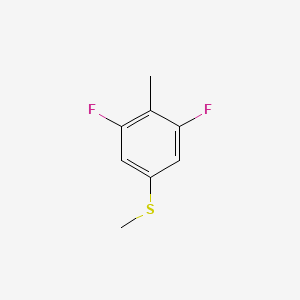
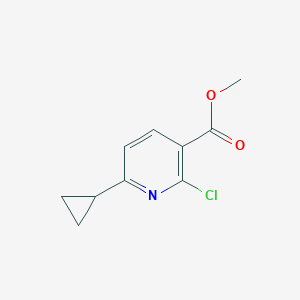
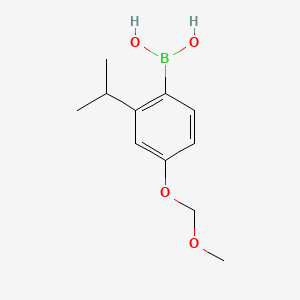
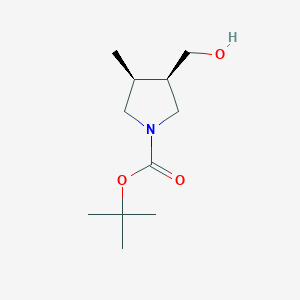
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
